CBQCA

概要

説明

CBQCA is a chemical compound known for its specific reactivity with primary amines. This compound is often used in various analytical methods, including electrophoretic and chromatographic techniques, due to its high sensitivity and long-wavelength excitability .

準備方法

The synthesis of CBQCA involves specific reaction conditions that allow it to react with primary amines to form conjugates. The compound is typically prepared in solid form and stored at low temperatures to maintain its stability . Industrial production methods focus on ensuring high purity and yield, often involving chromatographic purification techniques .

化学反応の分析

CBQCA primarily undergoes reactions with primary amines, forming highly fluorescent conjugates. These reactions are typically carried out under electrophoretic or chromatographic conditions . The major product formed from these reactions is 7-aza-1-cyano-5,6-benzisoindole, which exhibits strong fluorescence with excitation and emission maxima at 450 nm and 550 nm, respectively .

科学的研究の応用

This compound has a broad range of applications in scientific research. It is extensively used in:

作用機序

The mechanism of action of CBQCA involves its specific reactivity with primary amines. The aldehyde group in the compound reacts with the amine group to form a Schiff base, which then undergoes cyclization to form a fluorescent product . This reaction is highly specific and sensitive, making it ideal for various analytical applications.

類似化合物との比較

CBQCA is unique due to its high sensitivity and long-wavelength excitability. Similar compounds include:

Fluorescamine: Another reagent that reacts with primary amines but has different excitation and emission properties.

CFQ520 succinimidyl ester: Used in fluorescence resonance energy transfer (FRET) applications.

Eosin-5-maleimide: Selectively labels thiols and is used as a photosensitizer.

These compounds share some functional similarities but differ in their specific applications and properties, highlighting the unique advantages of this compound in certain analytical contexts.

生物活性

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is a fluorogenic reagent widely used in biochemistry for the quantification of primary amines in peptides and proteins. Its unique properties make it a valuable tool in various biological assays, particularly those involving proteolysis and protein quantification. This article explores the biological activity of this compound, including its mechanisms, applications, and case studies highlighting its effectiveness.

This compound reacts specifically with primary amines, producing a fluorescent product that can be measured spectrophotometrically. The reaction is enhanced in alkaline conditions, making it suitable for various biological samples. The sensitivity of the this compound assay allows for the detection of protein concentrations ranging from 10 ng to 150 μg in a 100 μL volume, which is crucial for applications where sample availability is limited .

Applications in Biological Research

1. Proteolysis Assays:

this compound has been effectively utilized to assess proteolytic activity. For instance, a study demonstrated its application in measuring trypsin activity on bovine serum albumin (BSA). The results showed a concentration- and time-dependent increase in fluorescence intensity (FI), indicating successful proteolysis. Specifically, samples treated with varying concentrations of trypsin exhibited fluorescence increases by 4 to 5 folds, and over 11 folds after two hours of incubation with optimal enzyme concentrations .

2. Quantification of Peptides and Proteins:

The versatility of the this compound assay extends to quantifying peptide or protein conjugation efficiency in drug delivery systems. In experiments involving particle-bound peptides, this compound provided reliable measurements without interference from common reagents like EDC or PLG present in DMSO, showcasing its robustness .

Case Study 1: Trypsin Activity Measurement

A detailed investigation into trypsin's proteolytic activity using this compound revealed that the assay could effectively quantify the hydrolysis of RBC proteins. Different incubation times (1 h to 2 h) and varying trypsin concentrations (0 to 100 μL) were tested, confirming that the assay's sensitivity allowed for precise measurements of protein fragments generated during proteolysis .

Case Study 2: CXCL13 Encapsulation

In another study focusing on cancer immunology, CXCL13 was encapsulated within liposomes and quantified using the this compound assay. The findings indicated that CXCL13-loaded liposomes significantly enhanced immune cell recruitment compared to empty liposomes. This study highlighted the potential therapeutic applications of this compound in formulating drug delivery systems aimed at improving cancer treatment outcomes .

Data Tables

| Study | Application | Findings | This compound Role |

|---|---|---|---|

| Study on Trypsin Activity | Proteolysis Assay | FI increased by 4-11 folds | Quantified proteolytic activity |

| CXCL13 Liposome Study | Drug Delivery | Enhanced immune cell recruitment | Measured encapsulation efficiency |

特性

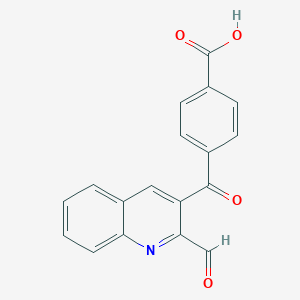

IUPAC Name |

4-(2-formylquinoline-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLTKCQHFZFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156907 | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131124-59-9 | |

| Record name | 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131124-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。